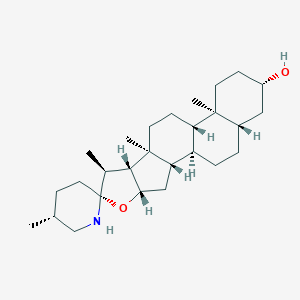

ソラドゥルシジン

概要

説明

Soladulcidine is a steroidal alkaloid found in plants of the Solanaceae family, particularly in Solanum lyratum. It is a spirosolane-type alkaloid known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

科学的研究の応用

Soladulcidine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other steroidal alkaloids.

Biology: Studied for its role in plant defense mechanisms.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals .

作用機序

Target of Action

Soladulcidine is a steroidal alkaloid that is abundant in Solanum dulcamara L . It has been found to exhibit antitumor activities . The primary targets of Soladulcidine are cancer cells, particularly the prostate cancer (PC-3) cell line .

Mode of Action

It has been observed that soladulcidine and its derivatives can inhibit the proliferation of the pc-3 cell line . This suggests that Soladulcidine may interact with cellular targets that are crucial for cell proliferation, leading to the inhibition of cancer cell growth.

Biochemical Pathways

The biosynthesis of Soladulcidine involves several enzymes forming unsaturated steroidal alkaloid aglycones from cholesterol . The second part of the pathway results in the generation of glycosylated steroidal alkaloids (SGAs) through the action of different UDP-glycosyltransferases . The presence or absence of the double bond at the C-5,6 position creates vast structural diversity within this metabolite class and determines the degree of SGA toxicity .

Pharmacokinetics

The synthesis of soladulcidine derivatives through esterification at c-3-hydroxy group, modification at nh group of f ring or esterification of e ring-opening products has been reported . These modifications could potentially influence the bioavailability of Soladulcidine.

Result of Action

The primary result of Soladulcidine’s action is the inhibition of cancer cell proliferation . In a study, compound 19, a derivative of Soladulcidine, exhibited the most potent inhibitory effect against the proliferation of the PC-3 cell line .

生化学分析

Biochemical Properties

Soladulcidine interacts with various enzymes, proteins, and other biomolecules. For instance, the tomato GLYCOALKALOID METABOLISM25 (GAME25), a short-chain dehydrogenase/reductase, interacts with Soladulcidine. GAME25 catalyzes the first of three prospective reactions required to reduce the C-5,6 double bond in dehydrotomatidine to form tomatidine .

Cellular Effects

Soladulcidine has been shown to have antiproliferative activity against the prostate cancer (PC-3) cell line . This suggests that Soladulcidine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Soladulcidine involves interactions with biomolecules and changes in gene expression. The GAME25 enzyme displays 3β-hydroxysteroid dehydrogenase/5,4 isomerase activity on diverse steroidal alkaloid aglycone substrates, including Soladulcidine .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Soladulcidine in laboratory settings are limited, it is known that steroidal alkaloids like Soladulcidine can have long-term effects on cellular function .

Metabolic Pathways

Soladulcidine is involved in the metabolic pathways of steroidal alkaloids. The GAME25 enzyme plays a key role in these pathways, interacting with Soladulcidine to catalyze the reduction of the C-5,6 double bond in dehydrotomatidine .

準備方法

Synthetic Routes and Reaction Conditions

Soladulcidine can be synthesized starting from tigogenin. The synthesis involves several steps, including reduction and cyclization reactions. For instance, the reduction of tigogenin with chloro(trimethyl)silane and sodium iodide in acetonitrile at room temperature, followed by cyclization under acidic conditions, yields soladulcidine .

Industrial Production Methods

Industrial production of soladulcidine typically involves extraction from natural sources such as Solanum lyratum. The extraction process includes solvent extraction, purification, and crystallization to obtain pure soladulcidine .

化学反応の分析

Types of Reactions

Soladulcidine undergoes various chemical reactions, including:

Oxidation: Soladulcidine can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups present in soladulcidine.

Substitution: Soladulcidine can undergo substitution reactions, particularly at the nitrogen atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of soladulcidine, such as oxo derivatives, reduced forms, and substituted compounds .

類似化合物との比較

Similar Compounds

Solasodine: Another steroidal alkaloid with similar biological activities.

O-Acetylsolasodine: A derivative of solasodine with enhanced biological properties

Uniqueness

Soladulcidine is unique due to its specific spirosolane structure, which imparts distinct biological activities compared to other steroidal alkaloids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

特性

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPYHXGMWJBLV-MFRNJXNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-98-8 | |

| Record name | Megacarpidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

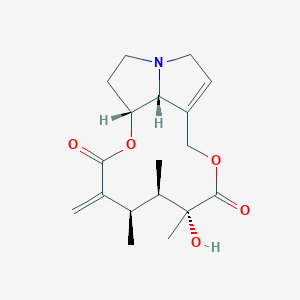

Feasible Synthetic Routes

Q1: What is soladulcidine and where is it found?

A1: Soladulcidine is a steroidal alkaloid primarily found in certain species of the Solanum genus, notably Solanum dulcamara (also known as bittersweet nightshade). [, , ] It belongs to the spirosolane class of alkaloids, characterized by their spiroketal moiety.

Q2: What is the molecular formula and weight of soladulcidine?

A2: The molecular formula of soladulcidine is C27H43NO2, and its molecular weight is 413.64 g/mol. []

Q3: What are the potential medicinal properties of soladulcidine?

A3: Soladulcidine and its derivatives have demonstrated potential antitumor activity in vitro. [, ] Research suggests that structurally similar compounds, such as solasodine and hecogenin, also exhibit antitumor properties, indicating soladulcidine as a promising lead for anticancer drug development. []

Q4: Have there been any studies on synthesizing soladulcidine derivatives?

A4: Yes, researchers have successfully synthesized various soladulcidine derivatives. One study focused on esterification at the C-3-hydroxy group, modifications at the NH group of the F ring, and esterification of E ring-opening products. [] Another study reported an efficient synthesis of soladulcidine starting from tigogenin in six steps with an overall yield of 28%. []

Q5: What is the significance of the different chemovarieties of Solanum dulcamara?

A5: Solanum dulcamara exists in three chemovarieties based on their steroidal alkaloid content: tomatidenol/yamogenin, solasodine/diosgenin, and soladulcidine/tigogenin types. [] These chemovarieties are geographically distributed, with the soladulcidine type predominantly found in drier continental climates. [] This distinction is crucial for understanding the potential for sourcing specific steroidal alkaloids for pharmaceutical applications.

Q6: How is soladulcidine typically extracted and analyzed?

A6: Extraction of soladulcidine from plant material generally involves techniques like solvent extraction and chromatography. Analysis and identification are typically achieved using methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [, , ]

Q7: Has a specific mechanism of action been identified for soladulcidine's antitumor activity?

A7: While soladulcidine has shown promising antitumor activity in vitro, its precise mechanism of action remains to be fully elucidated. [, ] Further research is needed to determine the specific molecular targets and downstream effects responsible for its anticancer properties.

Q8: What are the challenges in developing soladulcidine into a viable pharmaceutical?

A8: Like many natural products with therapeutic potential, developing soladulcidine into a pharmaceutical presents various challenges. These may include:

Q9: What is the current status of soladulcidine research?

A9: Research on soladulcidine continues to explore its potential applications, focusing on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)